3-Chloro-5-(chloromethyl)pyridin-2-OL
Description
3-Chloro-5-(chloromethyl)pyridin-2-OL is a pyridine derivative featuring a hydroxyl group at position 2, a chlorine atom at position 3, and a chloromethyl (-CH₂Cl) substituent at position 3. This compound is structurally significant due to its dual functional groups (chlorine and chloromethyl), which enhance its reactivity in chemical synthesis. Pyridine derivatives with halogen and alkyl/aryl substituents are widely used in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C6H5Cl2NO |
|---|---|
Molecular Weight |
178.01 g/mol |
IUPAC Name |
3-chloro-5-(chloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5Cl2NO/c7-2-4-1-5(8)6(10)9-3-4/h1,3H,2H2,(H,9,10) |
InChI Key |
BGIKXXKOLPMLOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethyl)pyridin-2-OL typically involves the chlorination of 2-hydroxy-3-chloropyridine. The reaction is carried out under alkaline conditions, where 2-hydroxy-3-chloropyridine reacts with chloromethyl ketone to generate the desired product . The reaction conditions, such as temperature and pH, need to be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-5-(chloromethyl)pyridin-2-OL may involve large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(chloromethyl)pyridin-2-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Chloro-5-(chloromethyl)pyridin-2-OL include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions may produce pyridine ketones or aldehydes.
Scientific Research Applications
3-Chloro-5-(chloromethyl)pyridin-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-(chloromethyl)pyridin-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl (-CF₃) group in 3-Chloro-5-(trifluoromethyl)pyridin-2-OL is strongly electron-withdrawing, enhancing the pyridine ring's electrophilicity and stability under harsh conditions . This makes it suitable for agrochemical applications (e.g., fluopyram metabolites) .
- In contrast, the chloromethyl (-CH₂Cl) group in the target compound is a reactive alkylating agent, likely used in polymer cross-linking or intermediate synthesis.
Positional Effects :
- Chlorine at position 3 (as in the target compound) versus position 2 (e.g., 2-Chloro-5-methylpyridin-3-OL) alters steric and electronic interactions. Position 3 chlorine may facilitate nucleophilic substitution at position 5 due to para-directing effects.
Halogen Diversity :
- Iodine in 5-Chloro-3-iodopyridin-2-OL enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine is more suited for nucleophilic displacement .
Market and Industrial Relevance
3-Chloro-5-(trifluoromethyl)pyridin-2-OL :
3-Chloro-5-(chloromethyl)pyridin-2-OL :
- Industrial data are scarce, but its chloromethyl group suggests utility in synthesizing quaternary ammonium compounds or ion-exchange resins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
